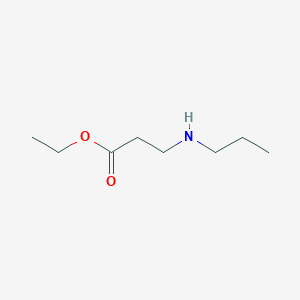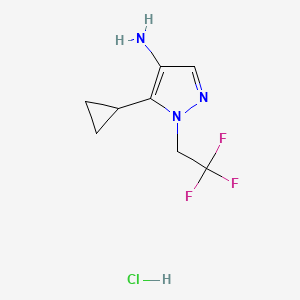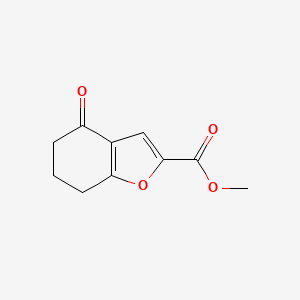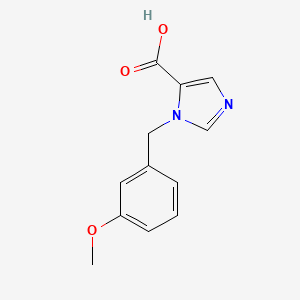
2-Oxo-2-phenylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethanethioamide is an organic compound with the molecular formula C8H7NOS. It is a thioamide derivative of acetophenone and is known for its applications in synthetic organic chemistry, particularly in the synthesis of thiazoles and thioethers .
Mechanism of Action
Target of Action
It is known that 2-oxo-2-phenylethanethioamide is used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reactions it is involved in .
Mode of Action
This compound is known to react with phenacyl bromide in the presence of triethylamine, resulting in the formation of phenyl(4-phenylthiazol-2-yl)methanone . This suggests that this compound may interact with its targets through a thionation reaction .
Biochemical Pathways
It is known that this compound can be used as a thionating agent, suggesting that it may play a role in sulfur-related biochemical pathways .
Result of Action
It is known that this compound can be used in the synthesis of various compounds, suggesting that its action could result in the formation of these compounds .
Action Environment
It is known that the reaction of this compound with phenacyl bromide can be influenced by the choice of solvent and base .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2-phenylethanethioamide can be synthesized through the reaction of acetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the thioamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds to form thiazoles and thioethers.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as thiazoles.
Common Reagents and Conditions
Phenacyl Bromide: Used in the presence of triethylamine in acetone to form phenylthiazol-2-yl)methanone.
α-Halocarbonyl Compounds: React with this compound to form thiazoles.
Major Products
Thiazoles: Formed through cyclization reactions.
Thioethers: Formed through substitution reactions.
Scientific Research Applications
2-Oxo-2-phenylethanethioamide has several applications in scientific research:
Organic Synthesis: Serves as a key intermediate in the synthesis of various heterocyclic compounds.
Material Science: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar in structure and reactivity, used in the synthesis of thiazoles.
Thioacetamide: Another thioamide compound with similar reactivity.
Uniqueness
2-Oxo-2-phenylethanethioamide is unique due to its specific structure, which allows for the formation of phenyl-substituted thiazoles and thioethers. Its ability to undergo regioselective synthesis makes it valuable in organic synthesis .
Properties
IUPAC Name |
2-oxo-2-phenylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAROJBKRFGRRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623791.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2623793.png)


![5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2623800.png)
![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2623803.png)


![1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2623810.png)



